

Application of YM-254890 and FR900359 in Studying Gq/11 Signaling Pathways

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Compound of Interest

Compound Name: YM-216391

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Introduction

The Gq/11 family of alpha subunits of heterotrimeric G proteins, comprising G α q, G α 11, G α 14, and G α 16, are pivotal transducers of signals from a multitude of G protein-coupled receptors (GPCRs). Activation of these pathways leads to the stimulation of phospholipase C β (PLC β), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), thereby regulating a vast array of physiological processes, from neurotransmission and smooth muscle contraction to cell growth and differentiation.

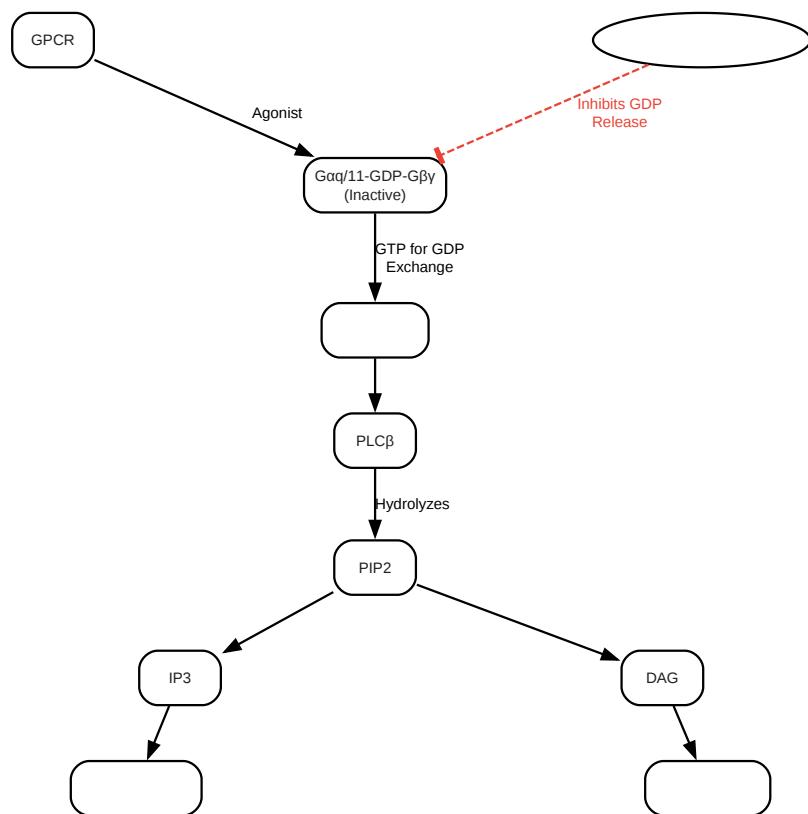
Given their central role in cellular signaling, the selective inhibition of Gq/11 proteins is a powerful tool for dissecting their function in complex biological systems and for the potential development of novel therapeutics. The cyclic depsipeptides YM-254890 and FR900359 have emerged as highly potent and selective inhibitors of the Gq/11 family (sparing G α 15/16), making them invaluable pharmacological tools.^{[1][2]} This document provides detailed application notes and protocols for the use of YM-254890 and FR900359 in studying Gq/11 signaling pathways.

A Note on Nomenclature: The user's original query mentioned **YM-216391**. Our comprehensive search indicates that this is likely a misnomer, and the compounds of interest for Gq/11

signaling research are the structurally related and well-characterized inhibitors YM-254890 and FR900359. This document will focus on these two compounds.

Mechanism of Action

YM-254890 and FR900359 act as guanine nucleotide dissociation inhibitors (GDIs).^[1] They bind to a hydrophobic cleft between the GTPase and helical domains of the G α q/11 subunit. This binding event stabilizes the G protein in its inactive, GDP-bound conformation, thereby preventing the exchange of GDP for GTP that is necessary for its activation by a GPCR. Consequently, the dissociation of the G α q/11 subunit from the G β γ dimer is inhibited, and downstream signaling is blocked.



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G α q/11 signaling pathway and point of inhibition.

Data Presentation

The inhibitory potency of YM-254890 and FR900359 can vary depending on the assay system. [1] The following table summarizes reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values for these compounds in various experimental setups.

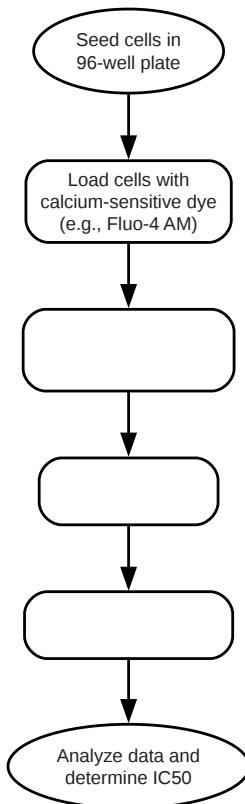
Compound	Assay Type	Cell Line/System	Receptor/Stimulus	IC50 / pIC50 / Ki	Reference(s)
YM-254890	Calcium Mobilization	CHO-B1 cells	B1 receptor	pIC50: 9.42 ± 0.07	[3]
Calcium Mobilization	IMR90 cells	B1 receptor		pIC50: 6.4	[3]
[³⁵ S]GTPγS Binding	Purified Gαq	Spontaneous		~75 nM	[4]
IP1 Accumulation	HEK293 cells	M1 muscarinic receptor		IC50: 1.82 nM	[5]
FR900359	IP1 Accumulation	HEK293 cells	M3, FFA1, FFA2 receptors	Complete suppression	[6]
[³ H]GDP Dissociation	Purified Gαq proteins	-	Concentration-dependent inhibition		[6]
[³⁵ S]GTPγS Binding	Purified Gαq-Q209L	Spontaneous		~75 nM	[4]
cAMP Accumulation	ΔGs-HEK293 cells	Isoproterenol (β2-AR)		pIC50: 7.64 ± 0.05	[7]

Experimental Protocols

Detailed methodologies for key experiments to characterize Gq/11 signaling using YM-254890 and FR900359 are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway. It is a robust and widely used method for assessing the activity of Gq-coupled GPCRs and the effect of their inhibitors.[8][9][10]



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Workflow for a calcium mobilization assay.

Materials:

- Cells expressing the Gq/11-coupled receptor of interest (e.g., HEK293, CHO)

- Black, clear-bottom 96-well plates
- Culture medium
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127 (for dye solubilization)
- Probenecid (optional, to prevent dye leakage)
- YM-254890 or FR900359 stock solution (in DMSO)
- Gq/11 agonist stock solution
- Fluorescent Imaging Plate Reader (FLIPR) or equivalent microplate reader

Protocol:

- Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.^[8]
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to improve dye retention in some cell lines.^[9]
 - Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Inhibitor Incubation:
 - Prepare serial dilutions of YM-254890 or FR900359 in assay buffer.
 - After the dye loading incubation, wash the cells with assay buffer.

- Add the desired concentrations of the inhibitor (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
- **Agonist Stimulation and Measurement:**
 - Prepare the Gq/11 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
 - Place the cell plate in the FLIPR instrument.
 - Initiate the reading, establishing a baseline fluorescence for 10-20 seconds.
 - The instrument will then automatically add the agonist to the wells.
 - Continue to record the fluorescence intensity for 1-3 minutes.
- **Data Analysis:**
 - The change in fluorescence (Δ RFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
 - Plot the Δ RFU against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

[³⁵S]GTPyS Binding Assay

This is a functional assay that directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPyS, to the G α subunit upon receptor stimulation.[11][12] Inhibition of this binding indicates that the G protein is locked in its inactive state.

Materials:

- Cell membranes expressing the Gq/11-coupled receptor of interest
- [³⁵S]GTPyS (radiolabeled)
- GTPyS (non-radiolabeled, for non-specific binding)

- GDP
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
- YM-254890 or FR900359 stock solution
- Gq/11 agonist stock solution
- Scintillation vials and scintillation fluid
- Scintillation counter
- Glass fiber filter mats and filtration apparatus

Protocol:

- Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
- Assay Setup:
 - In a 96-well plate or microcentrifuge tubes, combine the following in this order:
 - Assay buffer
 - YM-254890 or FR900359 at various concentrations (or vehicle)
 - Gq/11 agonist
 - Cell membranes (e.g., 10-20 µg protein)
 - GDP (e.g., 10 µM)
 - For determining non-specific binding, add a high concentration of non-radiolabeled GTPyS (e.g., 10 µM).
- Initiation of Reaction: Add [³⁵S]GTPyS (e.g., 0.1 nM) to each well/tube to start the reaction.

- Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.
- Termination of Reaction:
 - Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
 - Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTP γ S.
- Quantification:
 - Place the dried filter mats into scintillation vials.
 - Add scintillation fluid and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from all measurements to obtain specific binding.
 - Plot the percentage of agonist-stimulated specific [³⁵S]GTP γ S binding against the logarithm of the inhibitor concentration.
 - Fit the data to determine the IC₅₀ value.

NFAT Reporter Gene Assay

Activation of the Gq/11 pathway leads to an increase in intracellular calcium, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, leading to its nuclear translocation and the activation of gene expression from promoters containing NFAT response elements.[\[13\]](#)[\[14\]](#) A reporter gene (e.g., luciferase) placed under the control of an NFAT-responsive promoter can be used to quantify Gq/11 pathway activation.

Materials:

- Host cell line (e.g., HEK293T)

- Expression plasmid for the Gq/11-coupled receptor of interest
- NFAT-luciferase reporter plasmid
- Transfection reagent
- Cell lysis buffer
- Luciferase assay substrate
- Luminometer

Protocol:

- Transfection:
 - Co-transfect the host cells with the receptor expression plasmid and the NFAT-luciferase reporter plasmid using a suitable transfection reagent.
 - Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24-48 hours.
- Inhibitor and Agonist Treatment:
 - Pre-incubate the cells with various concentrations of YM-254890 or FR900359 (or vehicle) for a defined period (e.g., 1 hour).
 - Stimulate the cells with the Gq/11 agonist and incubate for an additional 4-6 hours to allow for reporter gene expression.
- Cell Lysis:
 - Aspirate the medium and wash the cells with PBS.
 - Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the luciferase.
- Luciferase Assay:

- Add the luciferase assay substrate to each well.
- Immediately measure the luminescence using a luminometer.
- Data Analysis:
 - Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase if using a dual-luciferase system).
 - Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Conclusion

YM-254890 and FR900359 are indispensable tools for the pharmacological investigation of Gq/11 signaling pathways. Their high potency and selectivity allow for the precise dissection of Gq/11-mediated cellular events. The experimental protocols provided herein offer robust methods for characterizing the effects of these inhibitors and, by extension, for elucidating the role of Gq/11 proteins in health and disease. Careful consideration of the assay system and appropriate controls are crucial for obtaining reliable and interpretable data.

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